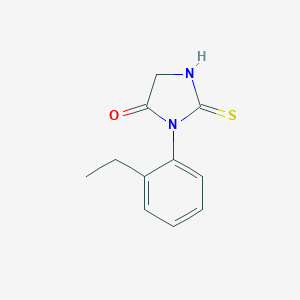

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Description

Properties

IUPAC Name |

3-(2-ethylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-8-5-3-4-6-9(8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPYVUMTBSFETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a substituted thiohydantoin derivative. Thiohydantoins are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry and drug discovery.[1] This document will delve into the core chemical principles, provide a detailed experimental protocol, and offer insights into the causality behind the procedural steps, grounded in established chemical literature.

Introduction and Retrosynthetic Analysis

This compound belongs to the 2-thiohydantoin family of compounds. These are sulfur analogs of hydantoins and are of considerable interest due to their diverse applications, including their roles as antiviral, antimicrobial, and anticarcinogenic agents.[1] The target molecule is characterized by an ethylphenyl substituent at the N-1 position of the imidazole ring and a mercapto group at the C-2 position.

The most logical and widely adopted approach for the synthesis of N-substituted 2-thiohydantoins is the condensation reaction between an α-amino acid and an appropriate isothiocyanate.[2][3] This strategy offers a direct and efficient route to the desired heterocyclic core.

Retrosynthetic Analysis:

A retrosynthetic disconnection of the target molecule reveals the key starting materials: glycine and 2-ethylphenyl isothiocyanate. The imidazole-5-one ring can be traced back to the α-amino acid backbone, while the N-1 substituent and the C-2 thio-group originate from the isothiocyanate.

Core Synthesis Pathway: Reaction of Glycine with 2-Ethylphenyl Isothiocyanate

The primary and most efficient pathway for the synthesis of this compound is the condensation of glycine with 2-ethylphenyl isothiocyanate. This reaction proceeds in two key steps:

-

Nucleophilic Addition: The amino group of glycine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of 2-ethylphenyl isothiocyanate. This initial addition reaction forms an N,N'-disubstituted thiourea intermediate, specifically N-(2-ethylphenyl)-N'-(carboxymethyl)thiourea.[4][5]

-

Intramolecular Cyclization and Dehydration: Under the influence of heat or acid/base catalysis, the thiourea intermediate undergoes an intramolecular cyclization. The carboxylic acid group condenses with the adjacent nitrogen, eliminating a molecule of water to form the stable five-membered thiohydantoin ring.[1][2]

The overall reaction is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for 2-thiohydantoin synthesis.[1][2][3] Researchers should adapt and optimize the conditions as necessary based on their laboratory settings and in-process monitoring.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Glycine | C₂H₅NO₂ | 75.07 | ≥99% | Sigma-Aldrich |

| 2-Ethylphenyl isothiocyanate | C₉H₉NS | 163.24 | ≥98% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (7.51 g, 0.1 mol) in a mixture of pyridine (50 mL) and water (25 mL). Stir the mixture until the glycine is completely dissolved.

-

Addition of Isothiocyanate: To the stirred solution, add 2-ethylphenyl isothiocyanate (16.32 g, 0.1 mol) dropwise over a period of 15 minutes at room temperature. An exothermic reaction may be observed.

-

Heating and Reflux: After the addition is complete, add acetic anhydride (10 mL) to the reaction mixture. Heat the mixture to reflux (approximately 110-120 °C) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.

-

Acidification: Acidify the aqueous suspension to pH 2-3 by the slow addition of 1 M hydrochloric acid. This step ensures the complete precipitation of the product and protonation of the mercapto group.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold water (3 x 50 mL) to remove any residual pyridine and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate. Dry the purified product in a vacuum oven at 50-60 °C.

Characterization:

The structure of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, C=S, N-H).

Mechanistic Insights and Rationale

The choice of reagents and conditions in the provided protocol is based on established principles of organic synthesis.

-

Role of Pyridine: Pyridine serves as a basic catalyst and a solvent. It facilitates the deprotonation of the carboxylic acid group of glycine, increasing the nucleophilicity of the amino group. It also acts as an acid scavenger, neutralizing any acidic byproducts.

-

Function of Acetic Anhydride: Acetic anhydride is employed as a dehydrating agent. It promotes the intramolecular cyclization of the thiourea intermediate by removing the water molecule formed during the condensation step, thereby driving the equilibrium towards the formation of the thiohydantoin ring.

-

Acidification Step: The final acidification is crucial for the complete precipitation of the product from the aqueous solution. The thiohydantoin product is less soluble in its neutral form.

The reaction mechanism can be visualized with the following diagram:

Caption: Simplified reaction mechanism.

Conclusion

The synthesis of this compound is reliably achieved through the well-established condensation of glycine and 2-ethylphenyl isothiocyanate. This method is robust, high-yielding, and relies on readily available starting materials. The insights provided in this guide offer a strong foundation for researchers to successfully synthesize this and other related thiohydantoin derivatives for further investigation in drug discovery and development programs.

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 1(1), 1-10. [Link]

-

Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 213-221. [Link]

-

Li, G., et al. (2021). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters, 23(19), 7564-7568. [Link]

-

Al-Majedy, Y. K. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 202-214. [Link]

-

Reyes, C., & Burgess, K. (2006). The general preparation of 2-thiohydantoins from α-amino acids and thiourea. Tetrahedron Letters, 47(4), 525-528. [Link]

-

Velinova, M., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3572-3577. [Link]

-

Kjaer, A., & Gmelin, R. (1957). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 11, 906-907. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (CAS No. 186822-57-1), a substituted imidazole derivative with significant potential in medicinal chemistry and materials science. The presence of a reactive mercapto group and a lipophilic ethylphenyl substituent imparts unique characteristics to this molecule, influencing its solubility, acidity, and stability. This document outlines both predicted and established properties, alongside detailed, field-proven experimental protocols for their determination. By explaining the causality behind experimental choices and providing self-validating systems, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this promising compound.

Introduction: The Scientific Landscape of a Privileged Scaffold

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The specific compound, this compound, emerges as a molecule of interest due to its unique combination of a reactive thiol group and a substituted aromatic ring. The mercapto moiety is a potent nucleophile, crucial for metal coordination chemistry and thiol-based coupling reactions, including the formation of disulfide bridges.[1] This reactivity is particularly relevant in the context of enzyme inhibition, with thiol-containing heterocycles showing strong inhibitory effects on enzymes like tyrosinase by interacting with metal cofactors in their active sites.[1] Such interactions suggest potential applications in developing novel agents for conditions like hyperpigmentation.[1]

This guide is structured to provide a holistic understanding of the compound's physicochemical profile, moving from its fundamental molecular attributes to practical methodologies for its characterization. Our approach emphasizes not just the "what" but the "why," offering insights into how these properties dictate the compound's behavior in various experimental settings.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties govern its solubility, permeability, and stability, which in turn influence its bioavailability and therapeutic efficacy.

Core Molecular Attributes

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186822-57-1 | [1] |

| Molecular Formula | C₁₁H₁₂N₂OS | [1] |

| Molecular Weight | 220.29 g/mol | [1] |

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, computational models provide valuable predictions that can guide initial experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 323.7 ± 35.0 °C | Influences purification methods like distillation and stability at elevated temperatures. |

| Density | 1.29 ± 0.1 g/cm³ | Important for formulation and manufacturing processes. |

| pKa | 11.14 ± 0.20 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

These values are computationally predicted and should be experimentally verified.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through established methods for related heterocyclic compounds. A plausible and efficient route involves the cyclization of a substituted thiosemicarbazide.[1]

Detailed Synthesis Protocol

This protocol is based on the general synthesis of 1-aryl-2-mercaptoimidazol-5-ones and is presented as a robust starting point for laboratory synthesis.

Step 1: Synthesis of 1-(2-Ethylphenyl)thiosemicarbazide

-

To a solution of 2-ethylaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add carbon disulfide (1.1 eq) dropwise at 0-5 °C with stirring.

-

After the addition is complete, add a solution of hydrazine hydrate (1.1 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(2-ethylphenyl)thiosemicarbazide.

Step 2: Cyclization to this compound

-

Suspend 1-(2-ethylphenyl)thiosemicarbazide (1.0 eq) and fused sodium acetate (2.0 eq) in glacial acetic acid.

-

Add ethyl chloroacetate (1.1 eq) to the suspension and reflux the mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid and salts, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Caption: Synthesis workflow for the target compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the ethylphenyl group, quartet and triplet signals for the ethyl group, and a methylene signal from the imidazolone ring. The thiol proton may be broad or exchangeable with the solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons, carbons of the ethyl group, the methylene carbon, and two quaternary carbons (C=S and C=O) in the imidazolone ring are expected.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), a strong C=O stretching band for the ketone, and C=S stretching.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (220.29 g/mol ) should be observed, along with characteristic fragmentation patterns.

Experimental Determination of Physicochemical Properties

To move beyond predicted values, rigorous experimental determination of physicochemical properties is essential. The following sections provide detailed protocols that can be adapted for this compound.

Determination of Lipophilicity (LogP)

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.

Protocol: Shake-Flask Method with HPLC Analysis

-

Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer. Allow both phases to separate for at least 24 hours.

-

Sample Preparation: Accurately weigh the compound and dissolve it in a 1:1 (v/v) mixture of the pre-saturated n-octanol and phosphate buffer to a known concentration.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Caption: Workflow for experimental LogP determination.

Determination of Acidity (pKa)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility across the titration range. A constant ionic strength should be maintained using an inert salt like KCl.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

-

Data Collection: Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Assessment of Chemical Stability

The presence of a mercapto group makes the compound susceptible to oxidation, potentially forming a disulfide dimer. Assessing its stability is critical for storage and formulation.

Protocol: HPLC-Based Stability Study

-

Forced Degradation: Expose solutions of the compound to various stress conditions, including:

-

Oxidative: Hydrogen peroxide solution.

-

Acidic: Dilute HCl.

-

Basic: Dilute NaOH.

-

Thermal: Elevated temperature.

-

Photolytic: Exposure to UV light.

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition.

-

HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Quantification: Quantify the remaining parent compound and any major degradation products. The rate of degradation under each condition can then be determined.

Conclusion and Future Directions

This compound presents a compelling profile for further investigation in drug discovery and materials science. This guide has provided a foundational understanding of its physicochemical properties, offering both predicted values and robust experimental protocols for their validation. The reactive thiol group is a key feature, suggesting avenues for the development of targeted covalent inhibitors or novel biomaterials. Future research should focus on the experimental validation of the predicted properties and a thorough exploration of the compound's stability under various conditions. Structure-activity relationship (SAR) studies, initiated from this core scaffold, could unveil derivatives with enhanced biological activity and optimized physicochemical profiles, paving the way for new therapeutic interventions.

References

-

PubChem. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Bernat, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 635.

- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (145), e58567.

- Manallack, D. T., et al. (2013). The significance of pKa in drug discovery and development. Chemical Society Reviews, 42(2), 485-496.

- Leader, B., et al. (2008). Thiolated polymers: Stability of thiol moieties under different storage conditions. European Journal of Pharmaceutics and Biopharmaceutics, 70(2), 557-564.

- Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. As a substituted imidazole derivative, this compound holds potential as a building block in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount for its application in further research and development. This document outlines the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis of the title compound. The protocols and interpretations are grounded in established principles and data from analogous structures found in the scientific literature.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazole core. The imidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a mercapto group suggests potential for applications in areas such as enzyme inhibition and metal coordination chemistry.[1] Precise characterization of this molecule is the foundation for any subsequent structure-activity relationship (SAR) studies.[1] This guide serves as a resource for researchers, providing a detailed projection of the spectroscopic data essential for confirming the identity and purity of this compound.

Chemical Structure

The structural features of this compound are key to interpreting its spectroscopic data. The molecule consists of a five-membered imidazolone ring, a 2-ethylphenyl group attached to one of the nitrogen atoms, a mercapto (-SH) group, and a carbonyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols are generalized procedures for obtaining the spectroscopic data. Instrumentation and specific parameters may be adjusted based on available equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is recommended for good resolution.[2]

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Caption: General workflow for spectroscopic analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on its structure and comparison with similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number and types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | N-H | The acidic proton on the imidazole ring is expected to be deshielded. |

| ~11.0 | Singlet (broad) | 1H | S-H | The mercapto proton is also acidic and expected to appear at a high chemical shift. |

| ~7.2-7.5 | Multiplet | 4H | Ar-H | Protons of the 2-ethylphenyl group. |

| ~4.0 | Singlet | 2H | CH₂ (imidazole) | The methylene protons on the imidazolone ring. |

| ~2.6 | Quartet | 2H | CH₂ (ethyl) | The methylene protons of the ethyl group, split by the neighboring methyl group. |

| ~1.2 | Triplet | 3H | CH₃ (ethyl) | The methyl protons of the ethyl group, split by the neighboring methylene group. |

-

Expertise & Experience Insight: The broadness of the N-H and S-H signals is due to exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. The exact chemical shifts of the aromatic protons will depend on the rotational conformation of the ethylphenyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon is highly deshielded. |

| ~165 | C=S (or C-SH) | The carbon attached to the sulfur atom. |

| ~140-125 | Ar-C | Aromatic carbons of the ethylphenyl group. |

| ~50 | CH₂ (imidazole) | The methylene carbon in the imidazolone ring. |

| ~25 | CH₂ (ethyl) | The methylene carbon of the ethyl group. |

| ~15 | CH₃ (ethyl) | The methyl carbon of the ethyl group. |

-

Trustworthiness Insight: The predicted chemical shifts are based on typical values for similar functional groups in related heterocyclic systems.[3][4] Confirmation of these assignments can be achieved through 2D NMR experiments such as HSQC and HMBC.

IR Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200 | Medium, Broad | N-H stretch | Characteristic of N-H stretching vibrations in amides and imidazoles. |

| ~3050 | Medium | Aromatic C-H stretch | Typical for C-H stretching in aromatic rings. |

| ~2950 | Medium | Aliphatic C-H stretch | From the ethyl and methylene groups. |

| ~2550 | Weak | S-H stretch | The mercapto stretch is often weak and can be broad. |

| ~1700 | Strong | C=O stretch | A strong absorption is expected for the carbonyl group in the imidazolone ring. |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1100 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bonds in the ring. |

-

Authoritative Grounding: The positions of these bands are consistent with well-established correlation tables for IR spectroscopy and data reported for similar heterocyclic structures.[5][6]

Mass Spectrometry

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Molecular Formula: C₁₁H₁₂N₂OS

-

Molecular Weight: 220.29 g/mol [1]

-

Expected Ionization: In positive mode ESI-MS, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 221.07.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Calculated m/z for [C₁₁H₁₃N₂OS]⁺: 221.0743

-

-

Isotope Pattern: The presence of sulfur will result in a characteristic isotope pattern, with a smaller peak at M+2 (approximately 4.4% of the M peak) due to the ³⁴S isotope.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural elucidation of this compound. The predicted data in this guide, based on fundamental principles and comparison with related structures, serves as a benchmark for researchers working with this compound. Any significant deviation from this expected data would warrant further investigation into the sample's identity or purity. This comprehensive spectroscopic analysis ensures the scientific integrity of subsequent studies utilizing this molecule.

References

-

Supporting Information for Trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives. PubMed. [Link]

-

Saczewski, J., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

-

Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. The Royal Society of Chemistry. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]

-

Grigoryan, K. R., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. ResearchGate. [Link]

-

Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuroquantology. [Link]

-

Yousuf, M., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health. [Link]

-

Kumar, A., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. MDPI. [Link]

-

Jain, A., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Al-kadhemy, M. F. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

-

Grigoryan, K. R., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. National Institutes of Health. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

-

Zolfigol, M. A., et al. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. The Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Solubility and Stability Profile of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one: A Comprehensive Technical Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (CAS 186822-57-1), a substituted imidazole derivative with significant potential in medicinal chemistry. The document outlines theoretical considerations, detailed experimental protocols, and data interpretation strategies essential for drug development professionals. By elucidating the physicochemical properties of this molecule, this guide aims to facilitate its advancement from a promising lead compound to a viable clinical candidate. Methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.

Introduction

This compound is a heterocyclic compound featuring a 1H-imidazol-5(4H)-one core, a 2-ethylphenyl group at the N1 position, and a nucleophilic mercapto (-SH) group at the C2 position.[1] Its molecular formula is C₁₁H₁₂N₂OS, and it has a molecular weight of 220.29 g/mol .[1] The imidazole scaffold is a privileged structure in drug discovery, known to be a component in numerous bioactive compounds.[2] The mercapto group, in particular, confers potent reactivity, making such compounds candidates for enzyme inhibition, often by interacting with metal cofactors in active sites.[1]

A thorough understanding of a drug candidate's solubility and stability is paramount for successful drug development. Solubility directly influences bioavailability and dictates formulation strategies, while stability data are critical for determining shelf-life, storage conditions, and ensuring patient safety.[3] This guide provides the necessary protocols to systematically evaluate these critical parameters for this compound.

Solubility Characterization

Solubility is a key determinant of a drug's absorption and, consequently, its therapeutic efficacy. The structural features of this compound—specifically the lipophilic 2-ethylphenyl group and the ionizable mercapto and imidazole moieties—suggest that its solubility will be highly dependent on the physicochemical properties of the solvent system, particularly pH.

Theoretical Considerations: Causality Behind Experimental Choices

-

Impact of pH and pKa: The mercapto group (-SH) is weakly acidic, while the imidazole ring contains both an acidic N-H proton and a basic nitrogen atom. Therefore, the molecule's overall charge and ionization state will change significantly with pH. In acidic media, the compound is expected to be neutral or protonated, while in basic media, it will likely deprotonate to form a thiolate anion. These changes in ionization directly impact intermolecular interactions and, thus, aqueous solubility. Determining solubility across a range of pH values is therefore essential.

-

Solvent Selection: The nonpolar ethylphenyl group suggests poor solubility in aqueous media but enhanced solubility in organic solvents. Early-stage drug discovery often utilizes kinetic solubility measurements from a dimethyl sulfoxide (DMSO) stock solution.[4][5] For formulation development, it is critical to determine the thermodynamic or equilibrium solubility in a variety of pharmaceutically relevant solvents and buffer systems.[6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[7]

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume of a pre-selected solvent. Recommended solvents include:

-

Purified Water

-

pH 1.2 Buffer (simulated gastric fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 and 7.4 Phosphate Buffers (simulated intestinal and blood pH)

-

Ethanol

-

Propylene Glycol

-

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved compound from the solid residue. This can be achieved by either:

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

-

Confirmation: Visually confirm the presence of undissolved solid in the vials to ensure saturation was achieved.[5]

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | ~7.0 | 25 | |||

| 0.1 M HCl | 1.2 | 37 | |||

| Acetate Buffer | 4.5 | 37 | |||

| Phosphate Buffer | 6.8 | 37 | |||

| Phosphate Buffer | 7.4 | 37 | |||

| Ethanol | N/A | 25 |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory agencies to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] Forced degradation (or stress testing) is the cornerstone of these studies, as it purposefully degrades the compound to establish degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[3][10]

Theoretical Considerations: Anticipated Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Oxidation: The mercapto group is highly susceptible to oxidation. The most probable degradation product is the corresponding disulfide dimer, formed by the coupling of two molecules. Stronger oxidative conditions could potentially lead to the formation of sulfonic acids.

-

Hydrolysis: The amide-like bond within the imidazolone ring could be susceptible to cleavage under harsh acidic or basic conditions, leading to ring-opening.

-

Photodegradation: Aromatic and heterocyclic ring systems can absorb UV light, which may induce degradation through photolytic or photo-oxidative mechanisms.[10]

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the compound under various stress conditions to an extent of 5-20%.[11][12] This level of degradation is sufficient to detect and quantify degradation products without being so severe that it generates secondary or tertiary degradants not relevant to formal stability.

Methodology:

Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Procedure: Dissolve the compound in 0.1 M HCl and heat. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.[11]

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature.

-

Procedure: Dissolve the compound in 0.1 M NaOH. Withdraw samples at time points, neutralize with an equivalent amount of HCl, and dilute for analysis.[11]

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Procedure: Dissolve the compound in a suitable solvent and add H₂O₂. Monitor the reaction and analyze samples at various time points.[10]

-

-

Thermal Degradation:

-

Condition: Solid compound at 60°C / 75% Relative Humidity (RH).

-

Procedure: Store the solid compound in a stability chamber. At specified time points (e.g., 1, 3, 7 days), dissolve a sample and analyze.[11]

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][13]

-

Procedure: A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples.

-

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation is the development of a stability-indicating method, typically a reverse-phase HPLC method. This method must be able to resolve the parent peak from all process impurities and degradation products.

Key Characteristics:

-

Specificity: The method must demonstrate that the peaks for degradants do not co-elute with the parent compound. A Peak Purity analysis using a photodiode array (PDA) detector is essential for this validation.

-

Accuracy & Precision: The method must provide accurate and precise measurements of the parent compound and its degradants.

-

Linearity & Range: The method should be linear over a range that covers the expected concentrations of the analyte.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | No. of Degradants | Area (%) of Major Degradant |

| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 | N/A |

| 0.1 M HCl | 24h / 60°C | ||||

| 0.1 M NaOH | 8h / RT | ||||

| 3% H₂O₂ | 2h / RT | ||||

| Heat (Solid) | 7d / 60°C | ||||

| Light (ICH Q1B) | Per Guideline |

Visualization: Potential Degradation Pathways & Forced Degradation Workflow

Caption: Potential Degradation Pathways for the Compound.

Caption: Workflow for a Forced Degradation Study.

Structural Elucidation of Degradation Products

Identifying the structure of major degradation products formed during stress testing is a regulatory expectation and crucial for understanding the safety profile of the drug substance.

Workflow:

-

LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides the molecular weight of the degradants and their fragmentation patterns, offering initial clues to their structure.[14]

-

Isolation: If necessary, isolate the major degradants using preparative HPLC.

-

NMR Spectroscopy: Perform Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated impurities for unambiguous structure confirmation.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any new chemical entity through the drug development pipeline. For this compound, particular attention must be paid to its pH-dependent aqueous solubility and its propensity for oxidative degradation via the mercapto moiety. The protocols and frameworks presented in this guide provide a robust, scientifically-grounded approach to generating the comprehensive data package required for formulation development, regulatory submissions, and ultimately, ensuring the delivery of a safe and effective therapeutic agent.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

- ICH. (n.d.). Q1A(R2) Guideline - ICH.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- ResearchGate. (2019).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.).

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- MedCrave online. (2016).

- Pharmaguideline. (n.d.).

- BioProcess International. (n.d.).

- Benchchem. (n.d.). This compound.

- ResearchGate. (2016).

- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. snscourseware.org [snscourseware.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Biological Targets of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. The methodologies outlined herein are designed to systematically explore the compound's mechanism of action, leveraging its distinct structural features to generate a robust biological activity profile.

Introduction: Unpacking the Therapeutic Potential

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent framework for interacting with a wide array of biological targets, including enzymes and receptors.[1][4] The subject of this guide, this compound (CAS 186822-57-1), presents a compelling case for investigation due to two key structural motifs: the imidazole-5-one core and a highly reactive mercapto (-SH) group.[5]

The mercapto group is a potent nucleophile, capable of forming covalent bonds or coordinating with metal ions within enzyme active sites.[1][5] Thiol-containing heterocyclic compounds are known inhibitors of metalloenzymes, such as tyrosinase, a key enzyme in melanin production.[5] This suggests a clear starting point for our investigation. Furthermore, the broader class of mercapto-imidazole derivatives has demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[6][7][8][9][10]

This document outlines a multi-tiered strategy, beginning with hypothesis-driven screening against likely targets identified from existing literature on analogous structures. The workflow then progresses to broader phenotypic screens and concludes with advanced techniques for specific target deconvolution and validation.

Part 1: Primary Target Profiling - A Hypothesis-Driven Approach

Based on the compound's structural alerts—specifically the mercapto-imidazole core—the initial phase of investigation should focus on biological targets where this scaffold is known to exhibit activity.

Enzyme Inhibition Assays

The nucleophilic mercapto group is a strong predictor of enzyme interaction.[1][5] A panel of enzymes, selected based on precedents set by similar heterocyclic thiols, should be the first line of inquiry.

-

Tyrosinase Inhibition: Thiol-containing heterocycles are known to inhibit tyrosinase by interacting with the copper cofactors in its active site.[5] This makes tyrosinase a primary target with potential applications in managing hyperpigmentation.

-

α-Glucosidase Inhibition: Derivatives of 2-mercaptobenzimidazole have shown potent α-glucosidase inhibitory activity, suggesting a potential application in diabetes management.[6]

-

Lipoxygenase (LOX) Inhibition: Various nitrogen and sulfur-containing heterocyclic compounds are reported as lipoxygenase inhibitors, indicating a potential anti-inflammatory mechanism.[11]

-

Urease Inhibition: S-substituted-2-mercaptobenzimidazole derivatives have demonstrated significant urease inhibitory activity, a target relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[9]

-

Enzyme and Substrate Preparation: Reconstitute the lyophilized enzyme (e.g., mushroom tyrosinase, α-glucosidase from Saccharomyces cerevisiae) in the appropriate buffer as per the manufacturer's instructions. Prepare the corresponding substrate solution (e.g., L-DOPA for tyrosinase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions to determine the IC50 value.

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the enzyme solution to each well.

-

Add 20 µL of the test compound at various concentrations or a positive control inhibitor (e.g., kojic acid for tyrosinase, acarbose for α-glucosidase).[6]

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Monitor the change in absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antifungal Screening

The imidazole scaffold is a core component of many antifungal drugs (e.g., clotrimazole, miconazole) and various derivatives have shown broad-spectrum antibacterial activity.[3][4][7][12]

-

Strain Preparation: Culture representative bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media.[10][13]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add the prepared microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

| Potential Target Class | Specific Examples | Rationale based on Structural Analogs | Primary Assay |

| Enzymes | Tyrosinase, α-Glucosidase, Lipoxygenase (LOX), Urease | The mercapto (-SH) group is a known binder to metallic cofactors and active site residues.[5][6][9][11] | Spectrophotometric Inhibition Assay (IC50) |

| Microbial Targets | Bacterial cell wall/membrane synthesis, Fungal ergosterol synthesis | The imidazole nucleus is a key pharmacophore in numerous antimicrobial agents.[4][10] | Broth Microdilution (MIC) |

| Receptors | Adrenergic, Histamine | Imidazole derivatives are known to modulate various cell surface receptors.[14][15] | Radioligand Binding Assay |

| Kinases | MEK1, ERK2, PDK1, VEGFR2 | Mercapto-triazole derivatives have shown antiproliferative activity via kinase inhibition.[16] | In Vitro Kinase Activity Assay |

Part 2: Broadening the Search with Phenotypic Screening

If the initial hypothesis-driven screens yield positive results, or to uncover unexpected activities, broader phenotypic screening in cellular models is the logical next step.

Antiproliferative and Cytotoxicity Assays

Many imidazole-containing compounds exhibit anticancer properties.[2][4] Screening against a panel of human cancer cell lines can reveal potential as an anticancer agent and identify cancer types that are particularly sensitive.

-

Cell Culture: Seed cells from a diverse cancer cell line panel (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from dose-response curves.

Anti-inflammatory Cellular Assays

Given the potential for LOX inhibition, assessing the compound's effect on inflammatory pathways in a cellular context is crucial.

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and prime them for inflammatory response.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: A multi-tiered workflow for identifying and validating biological targets.

Part 3: Advanced Target Deconvolution and Validation

Should a compelling phenotype emerge from the cellular screens without a clear link to the initial enzyme targets, more advanced, unbiased methods are required to identify the specific molecular target(s).

Affinity Chromatography-Mass Spectrometry

This technique aims to "fish" for binding partners of the compound from a complex biological sample.

-

Immobilization: Synthesize an analog of the test compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from cells or tissues that showed a response to the compound.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

Computational Docking

Once a specific protein target is identified and validated, molecular docking can provide insights into the binding mode and interactions, guiding further lead optimization.

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB) or generate a homology model.[6] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and minimize its energy.

-

Docking Simulation: Use a docking program (e.g., AutoDock, MOE) to predict the binding pose of the ligand within the active site of the protein.

-

Analysis: Analyze the predicted binding poses, focusing on key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with metal ions) and the docking score to rank potential binding modes.

Caption: Hypothesized points of intervention in inflammatory signaling pathways.

Conclusion and Future Directions

This guide provides a robust, logical, and technically grounded framework for elucidating the biological targets of this compound. By systematically progressing from hypothesis-driven assays to broad phenotypic screens and finally to specific target identification, researchers can efficiently build a comprehensive pharmacological profile of this promising compound. Positive identification of a validated target will pave the way for structure-activity relationship (SAR) studies, lead optimization, and the potential development of a novel therapeutic agent.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.

-

Ullah, H., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry. Available at: [Link]

- Benchchem. This compound.

-

Patel, A. B., et al. (2019). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Wang, D., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics. Available at: [Link]

-

Gondaliya, D., & Patel, P. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

P, R., Rajurkar, R., & Thonte, S. (2016). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Nawaz, Z., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure. Available at: [Link]

-

Meyer, M. D., et al. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, R., et al. (2021). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available at: [Link]

-

Pathak, B., et al. (2023). Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents with characterization, molecular docking, MD simulation, DFT analysis and in vitro bioactivity. ResearchGate. Available at: [Link]

-

Nevade, P. T., Lokapure, S. A., & Kalyane, N. V. (2013). Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie. Available at: [Link]

-

Pinzariu, O., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in Chemistry. Available at: [Link]

-

Kokiwar, P. R., et al. (2007). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Gaba, M., & Mohan, C. (2016). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]

-

Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicity profile of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, known hazards, potential mechanisms of toxicity, and detailed protocols for its safety assessment. By integrating data from its Safety Data Sheet (SDS), toxicological information on related chemical structures, and standardized testing guidelines, this guide aims to equip scientific professionals with the necessary knowledge for the safe handling, risk assessment, and further investigation of this compound.

Introduction

This compound belongs to the substituted imidazole class of compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, where it often contributes to receptor binding and metabolic stability. The presence of a mercapto (-SH) group confers potent nucleophilic reactivity, making it a valuable intermediate for synthesizing more complex molecules and a candidate for studies involving metal chelation or enzyme inhibition. However, this reactivity also raises important questions regarding its toxicological profile. This guide provides a detailed examination of its safety and toxicity, grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties and Bioavailability Prediction

| Property | Predicted Value | Implication for Biological Systems |

| Molecular Formula | C₁₁H₁₂N₂OS | |

| Molecular Weight | 220.29 g/mol | |

| pKa (most acidic) | ~ 6.5 - 7.5 | The mercapto group is expected to be the most acidic proton. At physiological pH (~7.4), a significant portion of the molecules may exist in the thiolate anion form, which can influence solubility, membrane permeability, and interaction with biological targets. |

| pKa (most basic) | ~ 1.5 - 2.5 | The imidazole nitrogen is the most likely basic center. It will be protonated in highly acidic environments like the stomach, which could affect its absorption. |

| logP (Octanol-Water Partition Coefficient) | ~ 2.0 - 2.5 | This moderate lipophilicity suggests that the compound may have good absorption and distribution characteristics, with the potential to cross cell membranes. |

| Water Solubility | Moderately soluble | The predicted solubility is influenced by both the lipophilic ethylphenyl group and the polar imidazole and mercapto moieties. Its solubility is expected to be pH-dependent. |

Note: These values are in silico predictions and should be confirmed by experimental analysis.

Known Hazards and Regulatory Information

Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

These classifications necessitate stringent handling procedures and careful consideration of environmental disposal. The following sections will delve into the potential mechanisms behind these hazards and provide standardized protocols for their assessment.

Potential Mechanisms of Toxicity

The toxicological profile of this compound can be inferred from its chemical structure, specifically the reactive mercapto group and the imidazole core.

4.1. Dermal, Ocular, and Respiratory Irritation

The irritant properties of this compound are likely attributable to the thiol (-SH) moiety. Thiols are known to be reactive towards biological macromolecules. The mechanism of irritation can be multifactorial:

-

Covalent Modification of Proteins: The nucleophilic thiolate anion can react with electrophilic sites on proteins within the skin, eyes, and respiratory tract, leading to protein denaturation and triggering an inflammatory response.

-

Disruption of Thiol-Disulfide Homeostasis: The compound can interfere with the natural balance of thiols and disulfides in cells, which is crucial for antioxidant defense and protein function. This can lead to oxidative stress and cellular damage.

-

Cell Membrane Damage: The moderate lipophilicity of the molecule may allow it to interact with and disrupt the lipid bilayers of cell membranes, leading to cytotoxicity and the release of inflammatory mediators.

4.2. Aquatic Toxicity

The high aquatic toxicity is a significant concern. Imidazole derivatives and thiol-containing compounds can exert their toxic effects on aquatic organisms through several mechanisms:

-

Enzyme Inhibition: The mercapto group can chelate essential metal cofactors in enzymes, such as copper in tyrosinase, disrupting vital metabolic processes.

-

Oxidative Stress: Similar to the mechanism of irritation, the compound can induce oxidative stress in the cells of aquatic organisms.

-

Bioaccumulation: With a predicted logP in the moderate range, there is a potential for bioaccumulation in aquatic life, leading to chronic toxicity.

4.3. Potential Metabolism

The metabolism of this compound is likely to proceed through pathways common for imidazole-containing and aromatic compounds.

-

Phase I Metabolism: Cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP3A5, are known to metabolize imidazole-based drugs. Oxidation of the ethylphenyl group or the imidazole ring is a probable metabolic route. The mercapto group can also be oxidized to sulfenic, sulfinic, and sulfonic acids.

-

Phase II Metabolism: The resulting oxidized metabolites, as well as the parent compound, can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

It is important to note that metabolic activation can sometimes lead to the formation of more toxic or reactive intermediates. Therefore, an assessment of the compound's metabolic profile is a critical component of a comprehensive safety evaluation.

Experimental Protocols for Safety and Toxicity Assessment

To rigorously evaluate the safety profile of this compound, a battery of standardized in vitro and in vivo assays should be performed. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

5.1. Tiered Approach to Irritation and Corrosion Assessment

A tiered, weight-of-evidence approach is recommended to minimize animal testing while ensuring a thorough assessment of skin and eye irritation potential.

Caption: Tiered testing strategy for skin and eye irritation.

5.1.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[1][2][3]

Experimental Protocol:

-

Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium at 37°C and 5% CO₂.

-

Test Substance Application: A precise amount of the test substance (e.g., 25 µL of a liquid or 25 mg of a solid moistened with water) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure: The tissues are exposed to the test substance for a defined period (typically 60 minutes) at 37°C and 5% CO₂.

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh maintenance medium for a post-incubation period of 42 hours.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.3-1 mg/mL) for 3 hours.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer at 570 nm.

-

-

Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control.

-

Viability ≤ 50%: The substance is classified as an irritant (UN GHS Category 2).

-

Viability > 50%: The substance is considered a non-irritant.

-

5.1.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This assay assesses the potential for eye irritation by measuring cytotoxicity in a reconstructed human cornea-like epithelium model.[4][5]

Experimental Protocol:

-

Tissue Preparation: RhCE tissues are equilibrated in assay medium.

-

Test Substance Application: The test substance is applied to the apical surface of the RhCE tissue. The application method varies for liquids and solids.

-

Exposure: Tissues are exposed for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).

-

Post-Exposure Incubation: Tissues are rinsed and incubated in fresh medium for a post-incubation period.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Data Interpretation:

-

Viability ≤ 60%: The substance is classified as an ocular irritant (UN GHS Categories 1 or 2).

-

Viability > 60%: The substance is considered a non-irritant.

-

5.2. Acute Inhalation Toxicity (OECD TG 403)

This guideline describes procedures for assessing the health hazards likely to arise from a single, short-term exposure to a chemical by inhalation.[6][7][8][9][10]

Experimental Protocol:

-

Animal Selection: Young adult rats are typically used.

-

Exposure Method: Nose-only or whole-body exposure chambers can be used. The test substance is administered as a gas, vapor, or aerosol at a defined concentration.

-

Study Design: A limit test at a high concentration (e.g., 5 mg/L for aerosols) or a full study with at least three concentration levels can be performed.[8] A "Concentration x Time" (C x t) protocol can also be employed to assess toxicity across different exposure durations.[6]

-

Exposure Duration: Typically 4 hours.[9]

-

Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity, including changes in behavior, body weight, and mortality.[6]

-

Endpoint: The primary endpoint is the LC₅₀ (median lethal concentration), which is the concentration estimated to cause mortality in 50% of the test animals. Clinical observations and post-mortem examinations are also critical.

5.3. Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD TG 202)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[11][12][13][14][15]

Caption: Workflow for the Daphnia sp. acute immobilisation test.

Experimental Protocol:

-

Test Organism: Daphnia magna neonates (<24 hours old) are used.

-

Test Design: A static test is performed where the daphnids are exposed to at least five concentrations of the test substance for 48 hours. A control group in dilution water is also included.[12]

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

pH: 6.0 - 9.0.

-

Lighting: 16-hour light/8-hour dark cycle.

-

Feeding: Daphnids are not fed during the test.[12]

-

-

Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[12]

-

Endpoint: The primary endpoint is the EC₅₀ (median effective concentration), which is the concentration that immobilizes 50% of the daphnids after 48 hours.

5.4. In Vitro Cytotoxicity: MTT Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Experimental Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., HaCaT for skin, HCE-T for cornea) in a 96-well plate and allow them to adhere overnight.

-